1-Phenylphosphinan-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylphosphinan-4-one hydrochloride is a chemical compound belonging to the class of organophosphorus compounds It features a six-membered ring structure with phosphorus and carbon atoms, making it a phosphinane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylphosphinan-4-one hydrochloride can be synthesized through several methods. One common approach involves the desymmetrization of prochiral ketones. This process typically includes enantioselective deprotonation followed by oxidation or asymmetric organocatalytic halogenation accompanied by elimination . These methods provide access to optically active derivatives with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylphosphinan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Halogenation and other nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylsilane are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: Produces 1-phenylphosphin-2-en-4-one 1-oxide.
Reduction: Yields various phosphine derivatives.
Substitution: Results in halogenated phosphinanes.
Scientific Research Applications
1-Phenylphosphinan-4-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and organocatalysis.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in developing metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylphosphinan-4-one hydrochloride involves its interaction with molecular targets through its phosphorus atom. It can act as a ligand, forming complexes with metals and other substrates. These interactions can modulate various biochemical pathways, making it a valuable tool in catalysis and drug development.
Comparison with Similar Compounds
- 1-Phenylphosphin-2-en-4-one 1-oxide
- 1-Phenylphosphin-2-en-4-one 1-sulfide
- 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one
Uniqueness: 1-Phenylphosphinan-4-one hydrochloride is unique due to its six-membered ring structure and the presence of a phosphorus atom, which imparts distinct chemical reactivity and potential for enantioselective synthesis. Its ability to undergo various chemical transformations and form stable complexes with metals sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14ClOP |
---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
1-phenylphosphinan-4-one;hydrochloride |
InChI |
InChI=1S/C11H13OP.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5H,6-9H2;1H |
InChI Key |
GDPVFQRCLWXXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CCC1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.